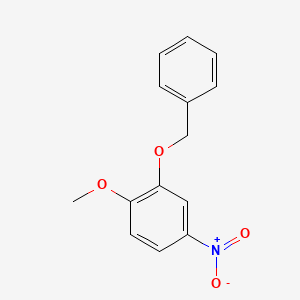
2-(Benzyloxy)-1-methoxy-4-nitrobenzene
概要
説明
2-(Benzyloxy)-1-methoxy-4-nitrobenzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a methoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-methoxy-4-nitrobenzene typically involves the following steps:
Nitration: The starting material, 2-(Benzyloxy)-1-methoxybenzene, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces the nitro group at the para position relative to the methoxy group.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where 2-hydroxy-1-methoxy-4-nitrobenzene reacts with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(Benzyloxy)-1-methoxy-4-aminobenzene.
Substitution: Products depend on the nucleophile used.
Oxidation: 2-(Benzaldehyde)-1-methoxy-4-nitrobenzene.
科学的研究の応用
2-(Benzyloxy)-1-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable compound in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aromatic ethers.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Benzyloxy)-1-methoxy-4-nitrobenzene involves its interaction with various molecular targets, depending on the specific reaction or application For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to its conversion to an amino group
類似化合物との比較
Similar Compounds
2-(Benzyloxy)-1-methoxybenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
2-(Benzyloxy)-1-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.
1-Methoxy-4-nitrobenzene: Lacks the benzyloxy group, making it less versatile in synthetic applications.
Uniqueness
2-(Benzyloxy)-1-methoxy-4-nitrobenzene is unique due to the presence of both electron-donating (methoxy and benzyloxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
特性
IUPAC Name |
1-methoxy-4-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKBXOQHDQLNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
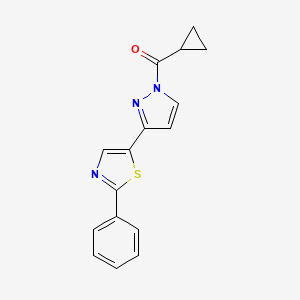
![3,7,9-trimethyl-1-nonyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748264.png)
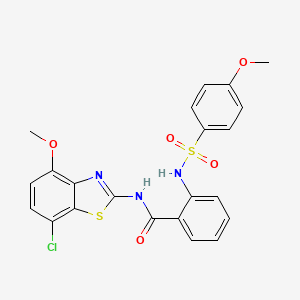
![1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2748269.png)

![1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2748272.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide](/img/structure/B2748274.png)
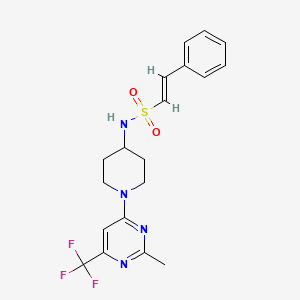
![1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene](/img/structure/B2748279.png)
![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748280.png)
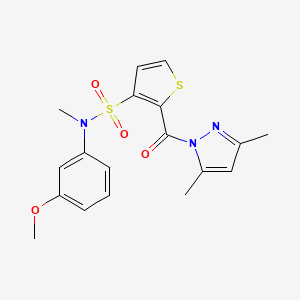
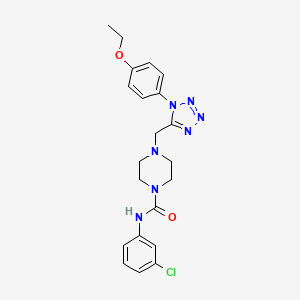
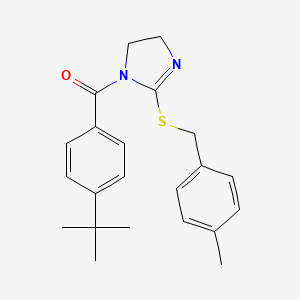
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2748284.png)
